molecular formula C25H16N2O4S B2372622 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 361168-00-5

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2372622
CAS No.: 361168-00-5
M. Wt: 440.47
InChI Key: HVYUPMWPXKGOAK-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that integrates coumarin, thiazole, and benzamide moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is unique due to its specific combination of coumarin, thiazole, and benzamide moieties, which confer a distinct set of biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYUPMWPXKGOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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